molecular formula C8H5ClN4O2S2 B11506042 5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine

5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B11506042
M. Wt: 288.7 g/mol
InChI Key: BCEULASPLPPODB-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-2-nitroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide. The resulting intermediate is then cyclized to form the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-amine
  • 5-(4-Methylphenyl)-1,3,4-thiadiazole-2-amine

Uniqueness

5-[(4-Chloro-2-nitrophenyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring system provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H5ClN4O2S2

Molecular Weight

288.7 g/mol

IUPAC Name

5-(4-chloro-2-nitrophenyl)sulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClN4O2S2/c9-4-1-2-6(5(3-4)13(14)15)16-8-12-11-7(10)17-8/h1-3H,(H2,10,11)

InChI Key

BCEULASPLPPODB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SC2=NN=C(S2)N

Origin of Product

United States

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